Cas no 2229543-71-7 (4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole)

4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole
- 2229543-71-7
- EN300-1795344
-
- インチ: 1S/C9H15N5/c1-9(2,3)8-7(6-12-13-8)4-5-11-14-10/h6H,4-5H2,1-3H3,(H,12,13)
- InChIKey: OILAUCKRKOJVOR-UHFFFAOYSA-N
- ほほえんだ: N1C(=C(C=N1)CCN=[N+]=[N-])C(C)(C)C
計算された属性
- せいみつぶんしりょう: 193.13274550g/mol
- どういたいしつりょう: 193.13274550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 43Ų
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1795344-10.0g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-1795344-5g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1795344-10g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1795344-1g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1795344-0.1g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1795344-0.25g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1795344-5.0g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-1795344-1.0g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-1795344-2.5g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1795344-0.5g |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole |
2229543-71-7 | 0.5g |
$1165.0 | 2023-09-19 |
4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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4-(2-azidoethyl)-3-tert-butyl-1H-pyrazoleに関する追加情報
Comprehensive Overview of 4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole (CAS No. 2229543-71-7)
The compound 4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole, identified by its CAS number 2229543-71-7, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and bioconjugation. Its unique structural features, including the azidoethyl and tert-butyl groups, make it a versatile intermediate for click chemistry applications, drug discovery, and polymer synthesis. Researchers and industry professionals are increasingly exploring its potential due to its reactivity and compatibility with modern synthetic methodologies.
One of the most compelling aspects of 4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole is its role in click chemistry, a revolutionary approach in chemical synthesis that emphasizes efficiency, selectivity, and simplicity. The presence of the azido group allows for rapid and high-yielding reactions with alkynes, enabling the construction of complex molecular architectures. This property is particularly valuable in the development of bioconjugates, where precise labeling of biomolecules is essential for diagnostics and therapeutic applications.
In the context of drug discovery, 4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole serves as a valuable scaffold for the design of novel bioactive compounds. The tert-butyl group enhances the molecule's stability and lipophilicity, which can improve pharmacokinetic properties. Recent studies have highlighted its potential in targeting protein-protein interactions, a hot topic in modern pharmacology. As the demand for innovative therapeutics grows, this compound is poised to play a pivotal role in the development of next-generation drugs.
Beyond pharmaceuticals, 4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole is also gaining traction in materials science. Its ability to participate in polymer crosslinking reactions makes it an attractive candidate for creating advanced materials with tailored properties. For instance, researchers are investigating its use in self-healing polymers and smart coatings, which are areas of intense interest due to their sustainability and durability benefits. These applications align with the global push toward greener and more efficient technologies.
The synthesis and characterization of 4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole have been subjects of numerous scientific publications, reflecting its growing importance. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structure and purity. These studies underscore the compound's reliability as a building block for complex chemical transformations.
From an industrial perspective, the scalability of 4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole production is a critical factor. Manufacturers are optimizing synthetic routes to ensure cost-effectiveness and environmental sustainability, addressing concerns raised by the green chemistry movement. This focus on sustainable practices resonates with current trends, where consumers and regulators alike prioritize eco-friendly solutions.
In summary, 4-(2-azidoethyl)-3-tert-butyl-1H-pyrazole (CAS No. 2229543-71-7) is a multifaceted compound with broad applications across scientific and industrial domains. Its relevance to click chemistry, drug development, and advanced materials positions it as a key player in the future of chemical innovation. As research continues to uncover its potential, this compound is expected to remain at the forefront of scientific inquiry and technological advancement.
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